"synthesis and characterization of 1,2,2,3-tetrachloropropane"
"synthesis and characterization of 1,2,2,3-tetrachloropropane"
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,2,3-Tetrachloropropane
This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of 1,2,2,3-tetrachloropropane (CAS No. 13116-53-5). Designed for researchers and professionals in chemical synthesis and drug development, this guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the process from reaction initiation to final structural verification.
Introduction
1,2,2,3-Tetrachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄.[1][2] While not as extensively studied as some of its isomers, it serves as a valuable chemical intermediate. For instance, it has been identified as a by-product in the synthesis of 1,1,2,3-tetrachloropropene, a precursor for certain pesticides.[3] Its specific arrangement of chlorine atoms—a terminal dichloromethyl group and two adjacent chlorines—presents unique challenges and opportunities in synthesis and requires rigorous characterization to confirm its identity and distinguish it from other tetrachloropropane isomers. This guide details a logical and reproducible approach to its laboratory-scale synthesis and characterization.
Part 1: Synthesis and Purification
The synthesis of 1,2,2,3-tetrachloropropane is not widely documented with high-yield, selective methods. A logical and instructive approach is the free-radical photochlorination of a suitable precursor. While such reactions can be unselective, they are fundamental in halogen chemistry and provide an excellent case study in managing reaction conditions and purification strategies.[4][5] We will focus on the photochlorination of 1,2-dichloropropane.
Proposed Synthetic Route: Free-Radical Photochlorination of 1,2-Dichloropropane
The choice of 1,2-dichloropropane as a starting material is based on its commercial availability and the fact that substitution at the C-2 position is required to generate the target molecule. The underlying principle is a free-radical chain reaction initiated by UV light, which homolytically cleaves molecular chlorine into highly reactive chlorine radicals.[4][6]
Reaction Mechanism: The process follows a classic chain reaction mechanism:
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Initiation: UV radiation supplies the energy to break the Cl-Cl bond, generating two chlorine radicals (Cl•).
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Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane. Abstraction from the central carbon (C-2) is sterically hindered but electronically stabilized, leading to the formation of a secondary radical. This radical then reacts with another molecule of Cl₂ to yield 1,2,2,3-tetrachloropropane and a new chlorine radical, continuing the chain.
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Termination: The reaction ceases when radicals combine with each other.
Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials, including gaseous chlorine and UV radiation. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a thermometer. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine. Place a UV lamp (e.g., a mercury vapor lamp) adjacent to the flask.
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Reaction:
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Charge the flask with 1,2-dichloropropane (1.0 mol).
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Begin gentle stirring and heat the flask to 50-60°C to facilitate the reaction in the liquid phase.
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Turn on the UV lamp.
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Slowly bubble chlorine gas (Cl₂) through the gas inlet tube into the stirred solution. Monitor the reaction temperature, as the process is exothermic.[4] Maintain a steady, slow flow of chlorine.
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Periodically take small aliquots and analyze by GC-MS to monitor the formation of the desired product and other chlorinated isomers. The reaction is complete when the desired conversion is achieved or when the formation of higher chlorinated by-products becomes significant.
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Work-up and Purification:
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Turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium thiosulfate solution (to remove unreacted chlorine), a 5% sodium bicarbonate solution (to neutralize HCl), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (unreacted 1,2-dichloropropane) under reduced pressure.
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The resulting crude product will be a mixture of chlorinated propanes. Purify the 1,2,2,3-tetrachloropropane via fractional distillation under vacuum, collecting the fraction at the appropriate boiling point.
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Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1,2,2,3-tetrachloropropane.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 13116-53-5 | [1][2] |
| Molecular Formula | C₃H₄Cl₄ | [1][2] |
| Molecular Weight | 181.9 g/mol | [1] |
| IUPAC Name | 1,2,2,3-tetrachloropropane | [2] |
| Boiling Point | Experimental data varies; estimated range 170-180 °C | [1] |
| Kovats Retention Index | 963.9 (Standard non-polar column) | [1] |
Analytical Characterization Workflow
A multi-step analytical approach is required to unambiguously verify the product's structure and purity.
Characterization Methodologies
A. Gas Chromatography-Mass Spectrometry (GC-MS)
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Purpose: To assess the purity of the distilled fraction and provide initial structural evidence from the mass spectrum.
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Protocol:
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane.
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Instrumentation: Use a GC system with a standard non-polar capillary column (e.g., DB-5ms).
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GC Conditions:
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Injector Temperature: 250°C
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
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Carrier Gas: Helium.
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-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 250.
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-
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Expected Results: A pure sample should show a single major peak in the chromatogram. The mass spectrum is expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 180 (containing ³⁵Cl isotopes) may be weak or absent, but key fragment ions will be present.[1]
| m/z (Top Peaks) | Interpretation |
| 131 | [M - CH₂Cl]⁺ |
| 133 | Isotope peak for the m/z 131 fragment |
| 110 | Fragment corresponding to C₃H₃Cl₂⁺ |
| 75 | Fragment corresponding to C₂H₄Cl⁺ |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: Provides definitive structural confirmation by revealing the connectivity of atoms.
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Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
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-
Expected Spectra:
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¹H NMR: The structure CH₂ Cl-CCl₂-CH₂ Cl has two chemically equivalent CH₂ groups due to symmetry. Therefore, a single signal is expected.
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Expected Signal: A singlet (s) at approximately 3.9-4.2 ppm, integrating to 4H. The exact chemical shift will be influenced by the adjacent dichlorinated carbon.
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-
¹³C NMR: The molecule has two distinct carbon environments.
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Expected Signals:
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One signal for the two equivalent -C H₂Cl carbons (approx. 50-60 ppm).
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One signal for the central -C Cl₂- carbon (approx. 80-90 ppm).
-
-
-
C. Infrared (IR) Spectroscopy
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Purpose: To confirm the presence of specific functional groups (C-H and C-Cl bonds).[1]
-
Protocol:
-
Sample Preparation: Acquire the spectrum using a neat sample between two NaCl or KBr plates (capillary film).
-
-
Expected Absorption Bands:
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2950-3050 cm⁻¹: C-H stretching vibrations from the CH₂ groups.
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1400-1450 cm⁻¹: CH₂ scissoring (bending) vibrations.
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650-800 cm⁻¹: Strong, characteristic C-Cl stretching vibrations.
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Part 3: Safety and Handling
1,2,2,3-Tetrachloropropane is classified as a hazardous substance.[1]
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GHS Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and harmful if inhaled (H332).[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Respiratory Protection: Use a full-face respirator with an appropriate organic vapor cartridge if working outside of a fume hood or if exposure limits are exceeded.[7]
-
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Avoid contact with skin, eyes, and clothing. Prevent release into the environment.
References
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Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Teledyne Tekmar. Retrieved from [Link]
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Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. (n.d.). Teledyne Tekmar. Retrieved from [Link]
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Determination of 1,2,3-Trichloropropane in Drinking Water by Continuous Liquid-Liquid Extraction and Gas Chromatography/Mass Spectrometry. (2002). California Environmental Protection Agency. Retrieved from [Link]
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Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap Gas Chromatography/Mass Spectrometry. (2002). California Environmental Protection Agency. Retrieved from [Link]
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Understanding the Role of 1,2,2,3-Tetrachloropropane in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Propane, 1,2,2,3-tetrachloro-. (n.d.). NIST WebBook. Retrieved from [Link]
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